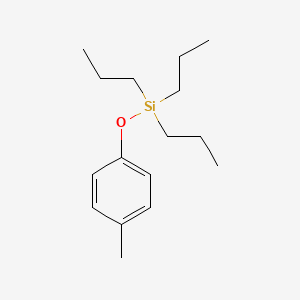

(4-Methylphenoxy)(tripropyl)silane

Description

Properties

CAS No. |

59646-06-9 |

|---|---|

Molecular Formula |

C16H28OSi |

Molecular Weight |

264.48 g/mol |

IUPAC Name |

(4-methylphenoxy)-tripropylsilane |

InChI |

InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3 |

InChI Key |

QIAXVVFQDPZBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](CCC)(CCC)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The primary laboratory method for synthesizing (4-Methylphenoxy)(tripropyl)silane involves the reaction of 4-methylphenol with tripropylchlorosilane in the presence of a base. Pyridine is commonly employed to neutralize hydrochloric acid (HCl) generated during the reaction, facilitating the nucleophilic substitution at the silicon center. The general reaction is:

$$

\text{4-Methylphenol} + \text{Tripropylchlorosilane} \xrightarrow{\text{Base}} \text{(4-Methylphenoxy)(tripropyl)silane} + \text{HCl}

$$

Key parameters include:

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether to maintain moisture-free conditions.

- Temperature : Room temperature to 60°C, depending on reaction kinetics.

- Base stoichiometry : A 1:1 molar ratio of 4-methylphenol to tripropylchlorosilane, with excess base to ensure complete HCl absorption.

Industrial-Scale Production

Industrial processes prioritize yield optimization and cost efficiency. Larger-scale reactions utilize continuous-flow reactors to enhance mixing and heat dissipation. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product at >98% purity. Catalytic amounts of hexachloroplatinic acid may accelerate silane formation in some configurations, though this is more common in arylpropylsilane syntheses.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic substitution mechanism :

- Deprotonation : The base abstracts a proton from 4-methylphenol, generating a phenoxide ion.

- Nucleophilic attack : The phenoxide ion displaces the chloride group from tripropylchlorosilane.

- Byproduct neutralization : Pyridine sequesters HCl, shifting the equilibrium toward product formation.

Kinetic studies of analogous silane syntheses suggest a second-order dependence on reactant concentrations, with activation energies ranging from 40–60 kJ/mol depending on the solvent and temperature.

Optimization Strategies

Base Selection

While pyridine is standard, alternatives like triethylamine or tetramethylethylenediamine (TMEDA) offer faster reaction rates. For example, TMEDA’s strong Lewis basicity reduces reaction times by 20–30% compared to pyridine.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance ionic intermediates’ stability but complicate purification. Non-polar solvents (e.g., toluene) are preferred industrially for easier separation via distillation.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (Pyridine) | Industrial-Scale (TMEDA) |

|---|---|---|

| Reaction Time | 6–8 hours | 3–4 hours |

| Yield | 75–85% | 88–92% |

| Purity Post-Distillation | 95–97% | 98–99% |

| Cost per Kilogram | $320–$400 | $180–$220 |

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.

Condensation: Silanols can further condense to form siloxane bonds.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

Condensation: Often facilitated by heating or using a dehydrating agent.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.

Major Products:

Hydrolysis: Formation of silanols and subsequent siloxane polymers.

Condensation: Siloxane linkages leading to polymeric structures.

Substitution: Various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

(4-Methylphenoxy)(tripropyl)silane has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and resins.

Medicine: Investigated for use in drug delivery systems due to its ability to form stable, biocompatible coatings.

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)(tripropyl)silane involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. These linkages enhance the stability and mechanical properties of the resulting materials. The phenoxy group can participate in further chemical modifications, allowing for tailored functionality .

Comparison with Similar Compounds

Aminopropyltriethoxy Silane

- Structure: Features a triethoxy silane backbone with an aminopropyl group.

- Applications : Widely used as a coupling agent in silica-filled natural rubber. Reduces compound viscosity, enhances filler dispersion, and improves crosslinking efficiency .

- Key Differences: The amino group in aminopropyltriethoxy silane enables strong chemical interactions with polar fillers (e.g., silica), whereas (4-Methylphenoxy)(tripropyl)silane’s non-polar tripropyl and aromatic groups may prioritize hydrophobic compatibility.

Methyltrimethoxysilane

- Structure : Methoxy groups replace tripropyl chains, with a methyl group attached to silicon.

- Applications : Effective in stabilizing waterlogged wood by reacting with cell wall polymers. Alkoxysilanes like methyltrimethoxysilane exhibit stronger interactions with wood compared to siloxanes .

- Key Differences: The methoxy groups in methyltrimethoxysilane hydrolyze readily to form silanol bonds, whereas tripropyl chains in (4-Methylphenoxy)(tripropyl)silane resist hydrolysis, favoring physical bulking over chemical bonding.

Diethylamino Tri-ethoxy Silane (U-Donor)

- Structure: Combines triethoxy silane with a diethylamino group.

- Applications: Acts as an external donor in Ziegler-Natta catalysts for propylene polymerization, improving H₂ response and impact copolymer performance .

- Key Differences: The amino functionality in U-donor enhances catalytic activity, while (4-Methylphenoxy)(tripropyl)silane lacks such active sites, limiting its use in polymerization but favoring inert applications.

Physicochemical Properties

Hydrophobicity (logP Values)

- (4-Methylphenoxy)(tripropyl)silane: Estimated logP > 3.2 (inferred from trimethyl(4-methylphenoxy)silane’s logP of 3.209) due to tripropyl chains and aromatic group .

- Aminopropyltriethoxy Silane: Lower logP (~1.5–2.0) due to polar amino and ethoxy groups.

- Methyltrimethoxysilane : Intermediate logP (~2.5) from methoxy groups’ partial polarity.

Reactivity

- Alkoxysilanes (e.g., Methyltrimethoxysilane) : High reactivity with hydroxyl-rich surfaces (e.g., wood, silica) via hydrolysis and condensation .

- (4-Methylphenoxy)(tripropyl)silane: Lower reactivity due to stable tripropyl substituents, making it suitable for non-covalent interactions (e.g., hydrophobic coatings).

Application-Specific Performance

Polymer Composites

Coatings and Surface Protection

- Conventional Silane Coatings : Rely on alkoxy groups for adhesion to substrates like concrete .

- (4-Methylphenoxy)(tripropyl)silane: Provides hydrophobic protection without chemical bonding, ideal for moisture-resistant coatings on non-polar surfaces.

Research Findings and Industrial Relevance

- Market Trends : Methyl(tripropyl)silane derivatives show growing demand in niche sectors like specialty coatings, driven by their stability and hydrophobicity .

- Performance Gaps: Unlike amino- or thio-functional silanes, (4-Methylphenoxy)(tripropyl)silane lacks active sites for covalent bonding, limiting its use in high-strength composites but expanding utility in non-reactive systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.